molecular formula C26H31N5O3S B1674644 Benzenecarboximidic acid, 4-((2S)-3-(cyclopentylmethylamino)-2-((2-naphthalenylsulfonyl)amino)-3-oxopropyl)-, hydrazide CAS No. 184770-78-3

Benzenecarboximidic acid, 4-((2S)-3-(cyclopentylmethylamino)-2-((2-naphthalenylsulfonyl)amino)-3-oxopropyl)-, hydrazide

Cat. No.: B1674644
CAS No.: 184770-78-3
M. Wt: 493.6 g/mol
InChI Key: ZPDICRPCOSQEDS-DEOSSOPVSA-N
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Description

LB30057, also known as CI-1028, is a novel synthetic thrombin inhibitor. It is an orally bioavailable compound that has shown significant antithrombotic effects in various animal models. Thrombin is a key enzyme in the coagulation cascade, and its inhibition is crucial for preventing thrombus formation. LB30057 has demonstrated potent thrombin inhibitory activity with a Ki of 0.38 nM against human thrombin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LB30057 involves multiple steps, including the formation of a benzamidrazone core structure. The synthetic route typically starts with the preparation of key intermediates, followed by coupling reactions and subsequent modifications to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of LB30057 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to obtain the final product. The process also involves stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

LB30057 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of LB30057 with modified functional groups. These derivatives can have different pharmacological properties and are studied for their potential therapeutic applications .

Scientific Research Applications

LB30057 has been extensively studied for its antithrombotic effects. It has shown efficacy in preventing arterial and venous thrombosis in animal models, including rats and dogs.

Its ability to inhibit thrombin makes it a valuable tool for understanding the coagulation cascade and developing new therapeutic agents .

Mechanism of Action

LB30057 exerts its effects by directly inhibiting thrombin, a key enzyme in the coagulation cascade. Thrombin plays a crucial role in converting fibrinogen to fibrin, which forms the structural basis of blood clots. By inhibiting thrombin, LB30057 prevents the formation of fibrin and platelet activation, thereby reducing thrombus formation .

The molecular target of LB30057 is the active site of thrombin, where it binds and inhibits its enzymatic activity. This inhibition is highly specific, with minimal effects on other serine proteases .

Comparison with Similar Compounds

LB30057 is compared with other direct thrombin inhibitors, such as inogatran. Both compounds share similar mechanisms of action, targeting the active site of thrombin. LB30057 has shown a better benefit/risk profile in experimental models, with less prolongation of activated partial thromboplastin time (aPTT) and bleeding time compared to inogatran .

Similar Compounds

LB30057’s unique properties, such as its high selectivity and oral bioavailability, make it a promising candidate for further development and clinical applications.

Properties

CAS No.

184770-78-3

Molecular Formula

C26H31N5O3S

Molecular Weight

493.6 g/mol

IUPAC Name

(2S)-3-[4-[(Z)-C-aminocarbonohydrazonoyl]phenyl]-N-cyclopentyl-N-methyl-2-(naphthalen-2-ylsulfonylamino)propanamide

InChI

InChI=1S/C26H31N5O3S/c1-31(22-8-4-5-9-22)26(32)24(16-18-10-12-20(13-11-18)25(27)29-28)30-35(33,34)23-15-14-19-6-2-3-7-21(19)17-23/h2-3,6-7,10-15,17,22,24,30H,4-5,8-9,16,28H2,1H3,(H2,27,29)/t24-/m0/s1

InChI Key

ZPDICRPCOSQEDS-DEOSSOPVSA-N

SMILES

CN(C1CCCC1)C(=O)C(CC2=CC=C(C=C2)C(=NN)N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Isomeric SMILES

CN(C1CCCC1)C(=O)[C@H](CC2=CC=C(C=C2)/C(=N/N)/N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CN(C1CCCC1)C(=O)C(CC2=CC=C(C=C2)C(=NN)N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LB-30057;  PD-172524 free base;  PD 172524 free base;  PD172524 free base;  LB-30057 free base;  CI-1028 free base; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenecarboximidic acid, 4-((2S)-3-(cyclopentylmethylamino)-2-((2-naphthalenylsulfonyl)amino)-3-oxopropyl)-, hydrazide
Reactant of Route 2
Benzenecarboximidic acid, 4-((2S)-3-(cyclopentylmethylamino)-2-((2-naphthalenylsulfonyl)amino)-3-oxopropyl)-, hydrazide
Reactant of Route 3
Reactant of Route 3
Benzenecarboximidic acid, 4-((2S)-3-(cyclopentylmethylamino)-2-((2-naphthalenylsulfonyl)amino)-3-oxopropyl)-, hydrazide
Reactant of Route 4
Reactant of Route 4
Benzenecarboximidic acid, 4-((2S)-3-(cyclopentylmethylamino)-2-((2-naphthalenylsulfonyl)amino)-3-oxopropyl)-, hydrazide
Reactant of Route 5
Benzenecarboximidic acid, 4-((2S)-3-(cyclopentylmethylamino)-2-((2-naphthalenylsulfonyl)amino)-3-oxopropyl)-, hydrazide
Reactant of Route 6
Benzenecarboximidic acid, 4-((2S)-3-(cyclopentylmethylamino)-2-((2-naphthalenylsulfonyl)amino)-3-oxopropyl)-, hydrazide

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